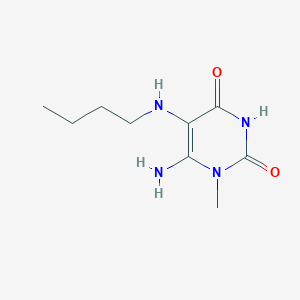

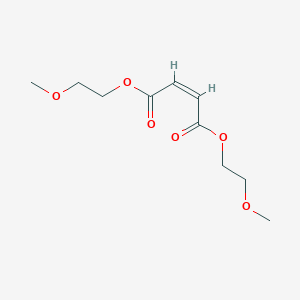

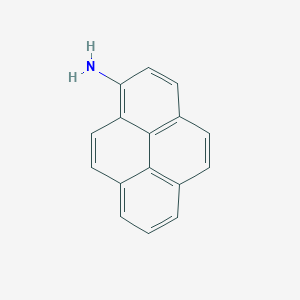

![molecular formula C12H14N2 B158689 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-16-9](/img/structure/B158689.png)

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Vue d'ensemble

Description

“8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” is a chemical compound that is also known as Pyrazidol . It is a derivative of pyrazinoindole and has been synthesized at the All Union Chemical Pharmaceutical Research Institute . Pyrazidol is known for its antidepressant activities .

Synthesis Analysis

The synthesis of pyrazinoindole derivatives like Pyrazidol involves a two-step pathway . The first step is the Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides which gives the corresponding Ugi-adducts . This adduct undergoes intramolecular hydroamination in the presence of K2CO3 in CH3CN at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino .

Molecular Structure Analysis

The molecular structure of “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” are complex and involve multiple steps . The reactions involve the formation of α-imino carbenes, nitrogen ylide intermediates, and subsequent aminal opening . The process is general and yields systematically the polycyclic pyrazino-indolines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The compound appears as a white powder .

Applications De Recherche Scientifique

1. Ligands for I(2) Imidazoline Receptors

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been identified as novel ligands for I(2) imidazoline receptors. Specifically, a variant, 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole (8-OMe THPI), shows high affinity and exceptional selectivity for these receptors, indicating potential for further pharmacological exploration (Chang-Fong et al., 2004).

2. Stereoselective Synthesis

Research into the stereoselective synthesis of tetrahydropyrazino[1,2-a]indoles has been conducted, offering insights into the construction of these molecules with specific stereochemistry. This is crucial for their potential application in producing stereospecific compounds for therapeutic uses (Golantsov et al., 2005).

3. One-Pot Synthesis Techniques

Efforts have been made to develop practical one-pot synthesis methods for 1-substituted tetrahydropyrazino[1,2-a]indoles. This approach simplifies the production process and is significant for industrial-scale synthesis of these compounds (Tiwari et al., 2005).

4. Antifungal Activity

Certain derivatives of tetrahydropyrazino[1,2-a]indoles have been synthesized and tested for antifungal activity. These studies are crucial for understanding the potential use of these compounds in treating fungal infections (Tiwari et al., 2006).

5. Potential in Cancer Therapy

Research indicates that certain analogs of tetrahydropyrazino[1,2-a]indoles exhibit cytotoxic activity against breast cancer cell lines. This suggests their potential application in developing new treatments for cancer (Kim et al., 2017).

6. Antibacterial Properties

Substituted tetrahydropyrazino[1,2-a]indoles have also been explored for their antibacterial properties. Studies focus on their efficacy against both Gram-positive and Gram-negative bacteria, underlining their potential in developing new antibacterial agents (Tiwari et al., 2006).

7. Potential as Anticancer Agents

Specific compounds like 8-methoxypyrazino[1,2-a]indole have been identified as potent antiproliferative agents against certain leukemia cells, highlighting a potential avenue for developing new cancer therapies (Romagnoli et al., 2009).

Propriétés

IUPAC Name |

8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBQBRIEOPMTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNCC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562023 | |

| Record name | 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |

CAS RN |

126718-16-9 | |

| Record name | 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

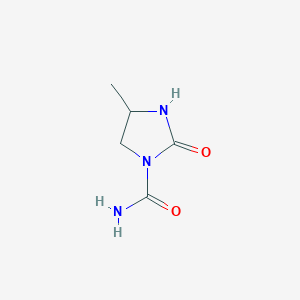

![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)

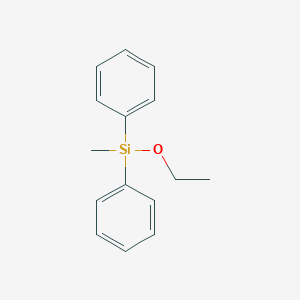

![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)

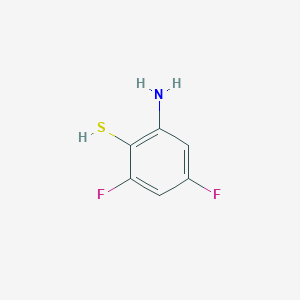

![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)